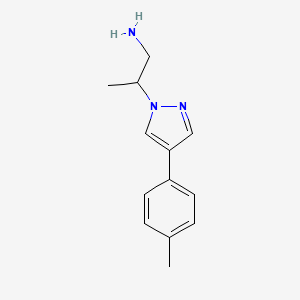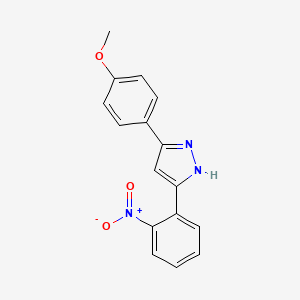
5-Bromo-2-cyclohexylphthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-cyclohexylphthalazin-1(2H)-one is a chemical compound that belongs to the phthalazinone family. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of a bromine atom and a cyclohexyl group in its structure suggests potential unique reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclohexylphthalazin-1(2H)-one typically involves the bromination of 2-cyclohexylphthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-cyclohexylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-cyclohexylphthalazin-1(2H)-one.
Oxidation Reactions: Oxidative conditions can modify the cyclohexyl group or the phthalazinone core.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 2-Cyclohexylphthalazin-1(2H)-one.
Oxidation: Oxidized derivatives of the cyclohexyl group or the phthalazinone core.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-cyclohexylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclohexyl group can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexylphthalazin-1(2H)-one: Lacks the bromine atom, potentially less reactive.
5-Chloro-2-cyclohexylphthalazin-1(2H)-one: Similar structure with chlorine instead of bromine, different reactivity and properties.
5-Bromo-2-phenylphthalazin-1(2H)-one: Phenyl group instead of cyclohexyl, different steric and electronic effects.
Uniqueness
5-Bromo-2-cyclohexylphthalazin-1(2H)-one is unique due to the combination of the bromine atom and the cyclohexyl group, which can impart distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C14H15BrN2O |
|---|---|
Molekulargewicht |
307.19 g/mol |
IUPAC-Name |
5-bromo-2-cyclohexylphthalazin-1-one |
InChI |
InChI=1S/C14H15BrN2O/c15-13-8-4-7-11-12(13)9-16-17(14(11)18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
InChI-Schlüssel |
SZKDSMDOVOZYIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C3=C(C=N2)C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


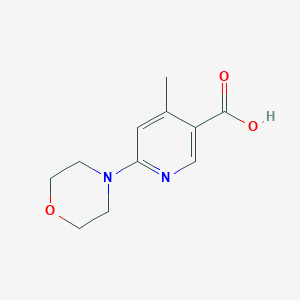
![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)
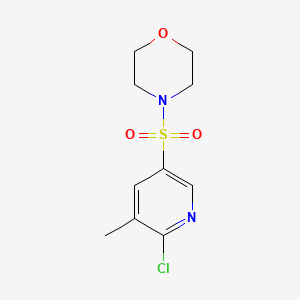
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)





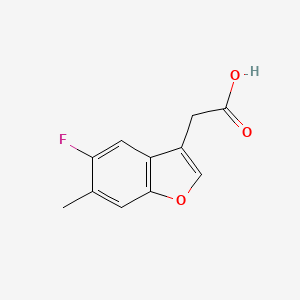
![3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11801384.png)
